

# On-Target Efficacy of AZ14145845: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of **AZ14145845**, a selective dual inhibitor of MerTK and AxI, with other alternative inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

# **Comparative Analysis of Inhibitor Potency**

The following table summarizes the in vitro potency of **AZ14145845** and two alternative TAM kinase inhibitors, UNC2025 and BMS-777607. This data, derived from biochemical and cellular assays, provides a direct comparison of their inhibitory activities against MerTK and Axl.

Compound	Target(s)	Biochemical IC50 (nM)	Cellular IC50 (nM)	Reference
AZ14145845	MerTK, Axl	MerTK: 1.0, AxI: 3.2	pMer (Cos-7): 20	[1]
UNC2025	MerTK, FLT3	MerTK: 0.46, AxI: 1.65	pMer (697 B-ALL cells): 2.7	[2]
BMS-777607	c-Met, Axl, Ron, Tyro3	Axl: 1.1, MerTK:	p-c-Met (GTL-16 cells): 20	[3][4]



# **On-Target Validation: Experimental Data**

The on-target activity of these inhibitors has been validated through various cellular and in vivo experiments. Below is a summary of key findings that demonstrate their ability to modulate MerTK and AxI signaling and exert anti-tumor effects.

## **Cellular Assays**

- AZ14145845 has demonstrated potent inhibition of MerTK phosphorylation in cellular assays.[1]
- UNC2025 effectively inhibits MerTK phosphorylation in leukemia cell lines, leading to decreased downstream signaling through AKT and ERK1/2.[2] It also induces apoptosis and reduces colony formation in MERTK-expressing cancer cells.[2]
- BMS-777607 has been shown to inhibit the autophosphorylation of c-Met in cell lysates and suppress HGF-induced cell scattering and migration in prostate cancer cells.[3] In glioblastoma cells, it reduces cell viability and induces apoptosis.[4]

#### In Vivo Models

- AZ14145845 has been used in a syngeneic MC38 mouse model to evaluate its in vivo efficacy, a common model for studying colorectal cancer and the effects of immunotherapies.
   [5][6]
- UNC2025 has shown significant therapeutic effects in xenograft models of leukemia, leading to a dose-dependent decrease in tumor burden and increased survival.
- BMS-777607 demonstrated a significant reduction in tumor volume in glioblastoma xenografts and impaired the metastatic phenotype in a rodent fibrosarcoma model.[4]

# **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

## MerTK/Axl Phosphorylation Western Blot Protocol



This protocol is a standard method for assessing the inhibition of MerTK and Axl phosphorylation in response to compound treatment.

- Cell Culture and Treatment: Plate cells (e.g., Cos-7, 697 B-ALL, or other relevant cell lines) and allow them to adhere overnight. Treat cells with varying concentrations of the inhibitor (e.g., AZ14145845, UNC2025, BMS-777607) for a specified time (e.g., 1-2 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Load equal amounts of protein onto an SDS-polyacrylamide gel.
  - Separate proteins by electrophoresis and transfer them to a PVDF membrane.
  - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against phospho-MerTK, total MerTK, phospho-AxI, and total AxI overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
  Quantify band intensities to determine the ratio of phosphorylated to total protein.

## **MERTK Ba/F3 Cell Proliferation Assay**

This assay is used to assess the effect of inhibitors on the proliferation of Ba/F3 cells, a murine pro-B cell line that can be engineered to be dependent on the activity of a specific kinase for survival and proliferation.

 Cell Culture: Culture MERTK-dependent Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS and the appropriate selection antibiotic.



- Assay Setup: Seed Ba/F3 cells into 96-well plates at a density of 5,000-10,000 cells per well.
- Compound Treatment: Add serial dilutions of the test compound (e.g., AZ14145845) to the wells.
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
- Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
- Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

## **Syngeneic MC38 Tumor Model**

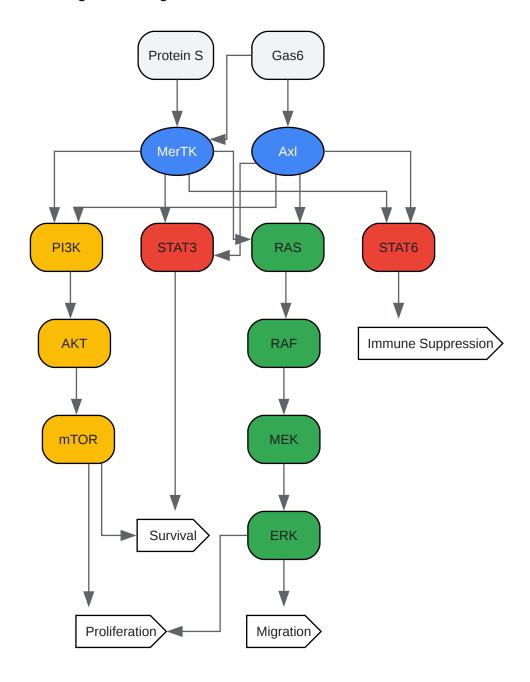
This in vivo model is used to evaluate the anti-tumor efficacy of compounds in an immunocompetent setting.

- Cell Culture: Culture MC38 murine colon adenocarcinoma cells in DMEM supplemented with 10% FBS.
- Tumor Implantation: Subcutaneously inject 1 x 10<sup>6</sup> MC38 cells into the flank of C57BL/6 mice.[5][6]
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
- Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the test compound (e.g., AZ14145845) and vehicle control according to the desired dosing schedule and route of administration.
- Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study.
  At the end of the study, excise tumors and weigh them. Further analysis can include immunohistochemistry of tumor tissue to assess biomarkers of target engagement and immune cell infiltration.

# Signaling Pathways and Experimental Workflows



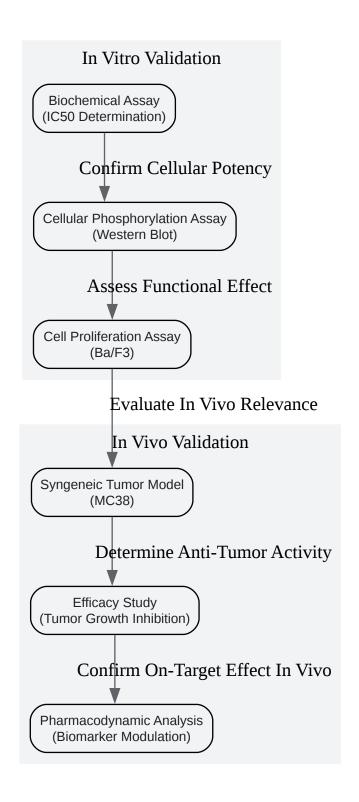
The following diagrams illustrate the MerTK/Axl signaling pathway and a typical experimental workflow for validating the on-target effects of an inhibitor.



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Caption: MerTK and Axl Signaling Pathway.





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Caption: On-Target Validation Workflow.



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